Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple bonds and a silane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- typically involves multiple steps, including the formation of the silane core and the addition of the pentadien-4-yne groups. The reaction conditions often require precise control of temperature and pressure to ensure the correct formation of bonds and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of specialized reactors and catalysts to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, ozone), reducing agents (e.g., hydrogen, lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or other oxygen-containing compounds, while reduction reactions may yield reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological systems, including as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- include other silane derivatives with multiple bonds and complex structures. Examples include:
- Silane, (1-methyl-1,2-butadien-4-yne-1,3,5-triyl)tris*dimethyl-
- Silane, (1-methyl-1,2-hexadien-4-yne-1,3,5-triyl)tris*dimethyl-
Uniqueness
What sets Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- apart from similar compounds is its specific arrangement of bonds and functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H21Si3 |
---|---|
Peso molecular |
249.55 g/mol |
InChI |
InChI=1S/C12H21Si3/c1-11(14(4)5)10-12(15(6)7)8-9-13(2)3/h1-7H3 |
Clave InChI |
FQSIWJKVJDCDIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C(C#C[Si](C)C)[Si](C)C)[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.